(3S,4R)-3-Fluoro-4-methoxypiperidine
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Overview
Description
(3S,4R)-3-Fluoro-4-methoxypiperidine is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity. For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidines .
Scientific Research Applications
(3S,4R)-3-Fluoro-4-methoxypiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Fluoro-4-methoxypiperidine: A stereoisomer with different spatial arrangement of atoms.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar structural features but different functional groups.
Uniqueness
(3S,4R)-3-Fluoro-4-methoxypiperidine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3S,4R)-3-fluoro-4-methoxypiperidine |
InChI |
InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
NKLOYRQCMQNZOI-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1F |
Canonical SMILES |
COC1CCNCC1F |
Origin of Product |
United States |
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